Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate
Overview
Description
Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is a chemical compound . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are key synthetic fragments for drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular formula of Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is C8H14BF3KN .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molar mass of Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is 231.1079696 .Scientific Research Applications
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Synthesis of Biologically Active Compounds
- Summary of Application : Piperidine derivatives are used in the synthesis of various biologically active compounds .
- Methods of Application : A one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones has been developed .
- Results or Outcomes : This method has made a significant improvement over previously reported methods .
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Antioxidant Activity
- Summary of Application : Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- Methods of Application : Piperine is found in plants of the Piperaceae family .
- Results or Outcomes : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
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Antidepressant Effects
- Summary of Application : Piperine was found to have antidepressant-like effects when given to mice with chronic mild stress .
- Methods of Application : The mechanism of action of Piperine is still not totally clear .
- Results or Outcomes : This suggests a potential application of piperidine derivatives in the treatment of depression .
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Antiproliferation and Antimetastatic Effects
- Summary of Application : Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
- Methods of Application : Specific piperidine alkaloids, such as Piperine, Evodiamine, Matrine, Berberine, and Tetrandine, were studied .
- Results or Outcomes : These compounds showed promising results, suggesting a potential application of piperidine derivatives in cancer treatment .
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Anti-Inflammatory Activity
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Antipsychotic Activity
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development and study of piperidine derivatives, including Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate, is a promising area for future research.
properties
IUPAC Name |
potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLWZIRQBFTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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